Cas no 54453-92-8 (2-chloro-6-methyl-4-phenylpyridine)

2-Chloro-6-methyl-4-phenylpyridine is a halogenated pyridine derivative with a phenyl substituent at the 4-position and a methyl group at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The chloro group at the 2-position enhances reactivity for further functionalization, while the phenyl and methyl groups contribute to steric and electronic modulation. Its stable pyridine core ensures compatibility with a range of reaction conditions. This structure is valuable for constructing complex heterocyclic systems, making it useful in medicinal chemistry and material science applications. High purity and consistent quality are critical for reliable performance in synthetic workflows.
2-chloro-6-methyl-4-phenylpyridine structure
54453-92-8 structure
Product Name:2-chloro-6-methyl-4-phenylpyridine
CAS No:54453-92-8
MF:C12H10ClN
MW:203.667501926422
CID:1589002
PubChem ID:15020655
Update Time:2025-10-28

2-chloro-6-methyl-4-phenylpyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-6-methyl-4-phenylpyridine
    • 54453-92-8
    • SCHEMBL2327791
    • DTXSID10567073
    • 2-chloro-6-methyl-4-phenylpyridine
    • MDL: MFCD20484067
    • Inchi: 1S/C12H10ClN/c1-9-7-11(8-12(13)14-9)10-5-3-2-4-6-10/h2-8H,1H3
    • InChI Key: NSGFQEJPYIBKND-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC(C)=N1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 203.0501770g/mol
  • Monoisotopic Mass: 203.0501770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 12.9Ų

2-chloro-6-methyl-4-phenylpyridine Pricemore >>

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Additional information on 2-chloro-6-methyl-4-phenylpyridine

Recent Advances in the Study of 2-Chloro-6-methyl-4-phenylpyridine (CAS: 54453-92-8)

The compound 2-chloro-6-methyl-4-phenylpyridine (CAS: 54453-92-8) has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This heterocyclic compound, characterized by its pyridine core substituted with chloro, methyl, and phenyl groups, has been explored for its diverse biological activities and utility as a synthetic intermediate. Recent studies have focused on its role in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

A 2023 study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of 2-chloro-6-methyl-4-phenylpyridine derivatives on cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The researchers synthesized a series of analogs and evaluated their potency using in vitro kinase assays. The results indicated that certain derivatives exhibited sub-micromolar IC50 values against CDK2 and CDK4, suggesting their potential as lead compounds for anticancer drug development. Molecular docking studies further revealed that the chloro and phenyl substituents play a crucial role in binding to the ATP-binding pocket of CDKs.

In addition to its applications in oncology, 2-chloro-6-methyl-4-phenylpyridine has been studied for its antimicrobial properties. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported the synthesis of novel derivatives with enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of the chloro substituent in improving membrane permeability and disrupting bacterial cell wall synthesis. These findings open new avenues for addressing antibiotic resistance.

The synthetic utility of 2-chloro-6-methyl-4-phenylpyridine has also been explored in materials science. Researchers have utilized it as a building block for the preparation of luminescent materials and metal-organic frameworks (MOFs). Its rigid structure and ability to coordinate with transition metals make it a promising candidate for designing functional materials with applications in sensing and catalysis.

Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of 2-chloro-6-methyl-4-phenylpyridine-based compounds. Future research directions may include structural modifications to improve solubility and bioavailability, as well as in vivo studies to validate therapeutic efficacy. Overall, the continued exploration of this compound underscores its versatility and potential in multiple scientific domains.

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